molecular formula C20H16N2O6S2 B4587956 METHYL 3-{[4-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[4-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B4587956
M. Wt: 444.5 g/mol
InChI Key: IQVZAWIJWFMJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{[4-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE is an organic compound with a complex structure that includes thiophene and benzoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[4-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multiple steps:

    Formation of the thiophene ring: This step involves the reaction of appropriate starting materials under specific conditions to form the thiophene ring.

    Introduction of the methoxycarbonyl group: This is achieved through esterification reactions using methanol and a suitable acid catalyst.

    Coupling reactions: The thiophene derivative is then coupled with benzoic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[4-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the benzoic acid derivative.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling agents: EDCI, HOBt.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 3-{[4-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-{[4-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminosulfonylthiophene-2-carboxylate: Another thiophene derivative with similar structural features.

    Methyl 3-sulfamoylthiophene-2-carboxylate: Shares the thiophene ring and sulfonamide group.

Uniqueness

METHYL 3-{[4-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its combination of thiophene and benzoic acid derivatives, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[[4-[(2-methoxycarbonylthiophen-3-yl)carbamoyl]benzoyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6S2/c1-27-19(25)15-13(7-9-29-15)21-17(23)11-3-5-12(6-4-11)18(24)22-14-8-10-30-16(14)20(26)28-2/h3-10H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVZAWIJWFMJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
METHYL 3-{[4-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-{[4-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 3-{[4-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 3-{[4-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-{[4-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 3-{[4-({[2-(METHOXYCARBONYL)-3-THIENYL]AMINO}CARBONYL)BENZOYL]AMINO}-2-THIOPHENECARBOXYLATE

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